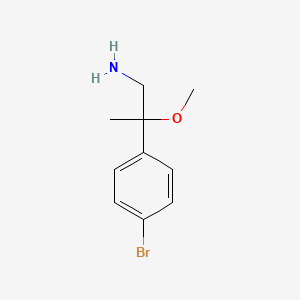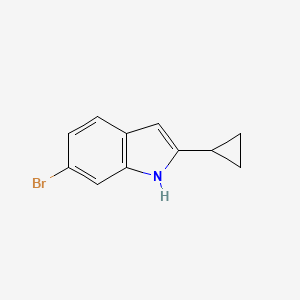
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (MPCA) is a heterocyclic compound that is found in nature and has been the subject of numerous scientific studies. It is an important building block for many organic compounds, and is used in the synthesis of drugs and other compounds.
科学研究应用
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research. It is used as a building block for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has also been used to study the structure and reactivity of organic molecules, and to study the effects of various catalysts on organic reactions. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been used to study the effects of various drugs on the human body, and to study the effects of various environmental pollutants on the human body.
作用机制
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is not yet fully understood. It is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to certain proteins in the body and affects their activity. In particular, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, and to increase the production of nitric oxide, which can lead to increased blood flow and improved cardiovascular health.
实验室实验的优点和局限性
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Furthermore, it can be used as a reagent in organic synthesis, and can be used to study the structure and reactivity of organic molecules. However, it is important to note that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a toxic compound, and should be handled with care.
未来方向
There are a number of potential future directions for research on 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. One potential direction is to further study its mechanism of action, in order to better understand how it affects the body and how it can be used to treat various diseases. Another potential direction is to further study its biochemical and physiological effects, in order to better understand how it can be used to improve human health. Additionally, further research could be conducted into potential new uses for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, such as its use in drug development or as a reagent in organic synthesis. Finally, further research could be conducted into potential ways to reduce the toxicity of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, in order to make it safer for use in laboratory experiments.
合成方法
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be synthesized using several methods. The most common method is the reaction of pyridine with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid and its isomer, 1-methyl-5-(pyridin-3-yl)-2H-pyrrole-2-carboxylic acid. Other methods for synthesizing 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid include the reaction of pyridine with methyl acrylate, the reaction of pyridine with ethyl acetoacetate, and the reaction of pyridine with ethyl cyanoacetate.
属性
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCNSSMSMUJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)



